1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
Overview
Description
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system This compound is characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles, attached to a pentadienone backbone
Mechanism of Action
Target of Action
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is a derivative of chalcone . Chalcones have been well studied and have demonstrated various pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity . The primary targets of chalcones are diverse, as they can inhibit various targets of antibiotic-resistance development pathways .
Mode of Action
Chalcones, in general, interact with their targets through the presence of the reactive α,β-unsaturated system in their rings . This system shows different potential pharmacological properties .
Biochemical Pathways
Chalcones have been found to inhibit diverse targets of antibiotic-resistance development pathways , suggesting that they may affect multiple biochemical pathways.
Result of Action
Chalcones have demonstrated various pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .
Action Environment
It is known that changing the structure of chalcones by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one can be synthesized through various synthetic routes. One common method involves the Claisen-Schmidt condensation reaction between 2-acetylthiophene and 2-thiophenecarboxaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction typically takes place in an ethanol or methanol solvent under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the α,β-unsaturated carbonyl system to a saturated ketone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one can be compared with other chalcone derivatives and thiophene-containing compounds:
Chalcone Derivatives: Similar compounds include 1,5-Bis-(4-methoxyphenyl)-1,4-pentadien-3-one and 1,5-Bis-(4-chlorophenyl)-1,4-pentadien-3-one. These compounds share the α,β-unsaturated carbonyl system but differ in the substituents on the aromatic rings.
Thiophene-Containing Compounds: Similar compounds include 2,5-Bis-(2-thienyl)-1,3,4-oxadiazole and 2,2’-Bithiophene. These compounds contain thiophene rings but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its combination of the chalcone backbone with thiophene rings, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDEULFZPGROA-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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